Methyl 2-amino-3-methylquinoline-6-carboxylate
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Overview
Description
Methyl 2-amino-3-methylquinoline-6-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-methylquinoline-6-carboxylate can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which is a classical method for constructing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst .
Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce various functional groups into the quinoline core .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Green chemistry approaches, such as using ionic liquids or microwave irradiation, are also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
Scientific Research Applications
Methyl 2-amino-3-methylquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-3-methylquinoline-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino and carboxylate groups allow for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-amino-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)14-11(7)13/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
SMDZWPBKAFNYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1N |
Origin of Product |
United States |
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